molecular formula C17H17NO5 B2951481 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 1421451-54-8

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2951481
CAS No.: 1421451-54-8
M. Wt: 315.325
InChI Key: GLGWOVMLWOTHHX-UHFFFAOYSA-N
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Description

N-[3-(Furan-2-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a 7-methoxy-substituted benzofuran core linked to a carboxamide group and a 3-(furan-2-yl)-3-hydroxypropyl side chain. The methoxy group at position 7 likely enhances lipophilicity and metabolic stability, while the hydroxypropyl-furan moiety may contribute to hydrogen bonding and molecular recognition.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-21-14-5-2-4-11-10-15(23-16(11)14)17(20)18-8-7-12(19)13-6-3-9-22-13/h2-6,9-10,12,19H,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGWOVMLWOTHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the furan ring and the carboxamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Key Synthetic Strategies for Benzofuran-2-Carboxamides

Benzofuran-2-carboxamide derivatives are typically synthesized via Pd-catalyzed C–H arylation followed by transamidation (source ). While the specific compound is not explicitly mentioned, its structural features suggest a synthesis pathway involving:

  • C–H arylation at the C3 position of the benzofuran scaffold.

  • Transamidation of the 2-carboxamide group with a hydroxyalkyl-furan substituent.

2.1. C–H Arylation of the Benzofuran Core

The benzofuran scaffold is functionalized via Pd-catalyzed C–H arylation using aryl iodides. For example:

  • Reagents : Pd(OAc)₂ (5–10 mol%), NaOAc, AgOAc, and aryl iodide.

  • Conditions : Cyclopentyl methyl ether (CPME) at 110°C under inert atmosphere (source ).

Example Reaction :

7 Methoxy 1 benzofuran 2 carboxamide+Aryl iodidePd OAc 2C3 Arylated product\text{7 Methoxy 1 benzofuran 2 carboxamide}+\text{Aryl iodide}\xrightarrow{\text{Pd OAc }_2}\text{C3 Arylated product}

This step introduces aryl/heteroaryl groups at the C3 position, enhancing structural diversity.

2.2. Transamidation to Install the Furan-Hydroxypropyl Side Chain

The N-[3-(furan-2-yl)-3-hydroxypropyl] substituent is likely introduced via a two-step, one-pot transamidation (source ):

  • Boc Activation : The benzofuran-2-carboxamide is treated with Boc₂O and DMAP in MeCN.

  • Aminolysis : Reaction with 3-(furan-2-yl)-3-hydroxypropylamine in toluene at 60°C.

General Procedure :

  • Boc Activation :

    Benzofuran 2 carboxamide+Boc2ODMAP MeCNN acyl Boc carbamate intermediate\text{Benzofuran 2 carboxamide}+\text{Boc}_2\text{O}\xrightarrow{\text{DMAP MeCN}}N\text{ acyl Boc carbamate intermediate}
  • Aminolysis :

    Intermediate+3 furan 2 yl 3 hydroxypropylamineTolueneTarget compound\text{Intermediate}+\text{3 furan 2 yl 3 hydroxypropylamine}\xrightarrow{\text{Toluene}}\text{Target compound}

Reaction Optimization and Yields

StepConditionsYield (%)Key Observations
C–H ArylationPd(OAc)₂ (10 mol%), AgOAc, 110°C, 24 h60–85Higher yields with electron-deficient aryl iodides
Boc ActivationBoc₂O (2.0 equiv), DMAP (0.1 equiv), MeCN, 60°C, 5 h90–95Efficient Boc protection observed
TransamidationToluene, 60°C, 6 h70–80Hydroxypropylamine nucleophile shows moderate reactivity

Analytical Characterization

While direct data for the target compound is unavailable, analogous compounds were characterized via:

  • ¹H-NMR : Signals for methoxy groups (~3.8–4.0 ppm), aromatic protons (~6.5–8.0 ppm), and hydroxypropyl side chains (~1.5–4.5 ppm) (source ).

  • Column Chromatography : Purification using silica gel with chloroform/ethyl acetate gradients (source ).

Stability and Reactivity Considerations

  • The furan ring may undergo electrophilic substitution under acidic conditions.

  • The hydroxypropyl side chain could participate in hydrogen bonding or oxidation reactions.

Limitations and Gaps

  • No direct studies on the target compound’s reactivity (e.g., hydrolysis, photostability).

  • Transamidation efficiency with bulky amines (e.g., furan-hydroxypropyl) remains untested.

Scientific Research Applications

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to hydroxamic acids, hydroxyureido derivatives, and benzofuran/furan-based analogs (Table 1). Key similarities and differences are outlined below:

Table 1: Structural and Functional Comparison

Compound Name/Class Core Structure Key Functional Groups Reported Activities
Target Compound Benzofuran-carboxamide Methoxy, carboxamide, hydroxypropyl-furan Hypothesized: Antioxidant, enzyme inhibition (based on structural analogs)
N-Phenyl-2-furohydroxamic acid (11) Furan-hydroxamic acid Hydroxamic acid, phenyl Antioxidant (DPPH assay)
Hydroxamic acids (Compounds 6–10) Cyclic hydrocarbon-hydroxamate Hydroxamic acid, chlorophenyl Metal chelation, antioxidant
Hydroxyureido derivatives (4–5) Phenylpropanamide-hydroxyureido Hydroxyureido, benzhydryl/methyl Radical scavenging (β-carotene assay)

Key Observations

Functional Group Influence: The target compound’s carboxamide group contrasts with the hydroxamic acid moieties in compounds 6–10 and 11. Hydroxamic acids are potent metal chelators (e.g., iron or zinc), enabling applications in antioxidant or enzyme-inhibitory roles . The carboxamide in the target compound may offer weaker chelation but greater stability.

Antioxidant Activity :

  • Compounds with hydroxamic acids (6–10) and hydroxyureido groups (4–5) demonstrated radical scavenging in DPPH and β-carotene assays . The target compound’s benzofuran core and hydroxypropyl-furan side chain could synergize for similar activity, though direct evidence is lacking.

Structural Flexibility :

  • The 3-hydroxypropyl linker in the target compound introduces conformational flexibility absent in rigid cyclic hydroxamic acids (e.g., compound 8). This may enhance binding to diverse biological targets but reduce specificity.

Research Findings and Hypotheses

  • Antioxidant Potential: Benzofuran derivatives with electron-donating groups (e.g., methoxy) often exhibit enhanced radical scavenging. The target compound’s methoxy and hydroxypropyl groups may act synergistically, though its performance relative to hydroxamic acids (IC₅₀ values ~10–50 μM in DPPH assays ) remains untested.
  • Enzyme Inhibition : Hydroxamic acids (e.g., compound 11) inhibit metalloenzymes like histone deacetylases (HDACs) via zinc chelation. The target compound’s carboxamide group is less likely to chelate metals but could interact with enzyme active sites through hydrogen bonding.

Biological Activity

Chemical Structure and Properties

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]-7-METHOXY-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic compound that combines a benzofuran moiety with a furan ring and a hydroxylpropyl side chain. The presence of methoxy and carboxamide functional groups suggests potential for various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Benzofuran derivatives have been studied extensively for their anticancer properties. Compounds similar to this compound have shown effectiveness against various cancer cell lines. For instance, studies have reported that benzofuran derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Cell cycle arrest
Compound CA5495Inhibition of angiogenesis

Anti-inflammatory Activity

Benzofuran compounds are also recognized for their anti-inflammatory effects. They can inhibit pro-inflammatory cytokines and enzymes like COX-2, which are pivotal in inflammatory pathways. The structural features of this compound may enhance its ability to modulate these pathways.

Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory potential of similar benzofuran derivatives, it was found that these compounds significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases.

The mechanisms by which benzofuran derivatives exert their biological effects often involve:

  • Inhibition of signaling pathways : Targeting pathways such as NF-kB and MAPK.
  • Modulation of apoptosis : Influencing the intrinsic and extrinsic apoptotic pathways.
  • Antioxidant properties : Scavenging free radicals and reducing oxidative stress.

Q & A

Q. What are the recommended synthetic routes for N-[3-(furan-2-yl)-3-hydroxypropyl]-7-methoxy-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with a furan-containing amine. A stepwise approach includes:

Activation of the carboxylic acid : Use coupling agents like EDC/HOBt (as in ) to form an active ester intermediate.

Amide bond formation : React with 3-(furan-2-yl)-3-hydroxypropylamine under inert conditions (N₂ atmosphere) in anhydrous THF or DMF.

Purification : Column chromatography with ethyl acetate/hexane gradients (see for similar protocols).
Optimize yields by varying reaction time (12–24 hrs), temperature (0°C to room temperature), and stoichiometry (1.2–1.5 equivalents of amine). Monitor progress via TLC or HPLC .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Use a combination of:

  • NMR spectroscopy : Confirm the presence of methoxy (δ 3.8–4.0 ppm), furan protons (δ 6.2–7.4 ppm), and hydroxypropyl groups (δ 1.8–2.2 ppm).
  • High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₁₉NO₅: 330.1345).
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase.
    Reference X-ray crystallography (as in ) for absolute configuration confirmation if single crystals are obtainable .

Q. What analytical techniques are suitable for assessing stability under different storage conditions?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to 40°C/75% relative humidity for 1–3 months. Analyze degradation products via LC-MS.
  • Photostability : Use a UV chamber (ICH Q1B guidelines) to evaluate light sensitivity.
  • Solution stability : Monitor pH-dependent decomposition in buffers (pH 1–10) over 24–72 hrs.
    Document degradation pathways (e.g., hydrolysis of the amide bond or oxidation of the furan ring) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

Methodological Answer:

  • Analog synthesis : Modify key moieties (e.g., replace methoxy with ethoxy, vary the hydroxypropyl chain length).
  • In vitro assays : Test antimicrobial activity (MIC against S. aureus, E. coli; see ), cytotoxicity (MTT assay on HEK293 cells), and enzyme inhibition (e.g., COX-2 or CYP450 isoforms).
  • Data analysis : Use multivariate regression to correlate substituent effects (e.g., LogP, electronic parameters) with bioactivity. Compare with structurally related benzofurans () .

Q. How to resolve contradictions between in vitro and in vivo pharmacokinetic data?

Methodological Answer:

  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation (e.g., furan ring metabolism).
  • Plasma protein binding : Use equilibrium dialysis to assess free fraction differences.
  • In vivo studies : Administer orally (10–50 mg/kg) to rodents; collect plasma at timed intervals. Compare bioavailability with in vitro permeability (Caco-2 assay). Adjust formulations (e.g., PEGylation) to improve solubility if needed .

Q. What computational strategies can predict binding modes to biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 5KIR). Prioritize docking poses with hydrogen bonds to the amide group or methoxy moiety.
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
  • QSAR modeling : Generate 3D descriptors (e.g., electrostatic potential) to train predictive models (Random Forest or SVM). Validate with external datasets from .

Q. How to address discrepancies in reported biological activities across similar benzofuran derivatives?

Methodological Answer:

  • Meta-analysis : Compile data from peer-reviewed studies (e.g., ) and identify outliers using Grubbs’ test.
  • Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum concentration).
  • Mechanistic studies : Perform RNA-seq or proteomics to uncover off-target effects that may explain variability .

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